molecular formula C20H21N7O B11005756 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11005756
M. Wt: 375.4 g/mol
InChI Key: FBZNMQCAFVEOEK-UHFFFAOYSA-N
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Description

N-{[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide (CAS: 1574303-71-1) is a benzimidazole derivative characterized by a 2-methylpropyl group attached to the benzimidazole nitrogen and a tetrazole-substituted benzamide moiety. Its molecular formula is C₁₉H₁₉N₇O, with a molecular weight of 361.4 g/mol .

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H21N7O/c1-14(2)12-26-18-6-4-3-5-17(18)23-19(26)11-21-20(28)15-7-9-16(10-8-15)27-13-22-24-25-27/h3-10,13-14H,11-12H2,1-2H3,(H,21,28)

InChI Key

FBZNMQCAFVEOEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using 2-methylpropyl halide in the presence of a base such as potassium carbonate.

    Tetrazole Formation: The tetrazole ring is introduced by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: Finally, the benzimidazole derivative is coupled with 4-(1H-tetrazol-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and benzamide moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Potassium carbonate, triethylamine.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Oxidized benzimidazole derivatives.

    Reduction Products: Amines from nitro group reduction.

    Substitution Products: Various substituted benzimidazole and benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with transition metals.

Biology

Biologically, this compound is of interest due to its potential antimicrobial and antiviral properties. The benzimidazole core is known for its activity against a range of pathogens, and the tetrazole ring can enhance this activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its complex structure.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their function. The tetrazole ring can enhance binding affinity and specificity, leading to more potent biological effects. The compound may inhibit enzymes or receptors involved in critical biological pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Benzimidazole Derivatives

Several benzimidazole-based compounds share structural similarities but differ in substituents and functional groups. Key comparisons include:

Table 1: Structural Analogues and Key Features
Compound Name / ID Substituents on Benzimidazole Functional Group on Benzamide Molecular Weight (g/mol) Notable Features
Target Compound (Y043-5335) 2-Methylpropyl 4-(1H-Tetrazol-1-yl) 361.4 Tetrazole enhances stability; 2-methylpropyl increases lipophilicity.
N-[(1H-Benzimidazol-2-yl)Methyl]-5-Bromo-2-(1H-Tetrazol-1-yl)Benzamide (Y041-6318) None (free NH) 5-Bromo-2-(1H-tetrazol-1-yl) 398.22 Bromine introduces steric bulk and electronic effects; lacks alkyl substitution.
N-(1-(1H-Benzimidazol-2-yl)-2-Methylpropyl)Benzamide 2-Methylpropyl Benzamide (no tetrazole) Not reported Demonstrates the role of tetrazole absence in activity or solubility.
(E)-4-(((1H-Benzimidazol-2-yl)Methyl)Amino)-N′-(Halogenated)Benzylidenebenzohydrazide None Hydrazide + halogenated benzyl Varies Hydrazide group may influence chelation properties; halogen alters reactivity.

Functional Group Comparisons

  • Tetrazole vs. Hydrazide/Triazole :

    • The tetrazole group in the target compound offers superior metabolic stability compared to hydrazide derivatives (e.g., ), which are prone to hydrolysis .
    • Triazole-containing analogs (e.g., ) exhibit moderate antimicrobial activity, suggesting tetrazole’s bioisosteric role may enhance target binding in specific applications .

Biological Activity

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that combines a benzimidazole and a tetrazole moiety, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{22}N_{6}O, with a molecular weight of approximately 375.4 g/mol. Its unique structure allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.

PropertyValue
Molecular FormulaC_{17}H_{22}N_{6}O
Molecular Weight375.4 g/mol
LogP4.5096
Polar Surface Area43.657 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Research indicates that this compound may inhibit the activity of mitotic kinesins, which are essential for cell division. By modulating these proteins, this compound can potentially disrupt the proliferation of cancer cells, making it a candidate for further development as an anti-cancer agent.

Anticancer Properties

Studies have shown that compounds with benzimidazole and tetrazole structures exhibit significant anticancer activity. For instance, derivatives of benzimidazole have been reported to possess broad-spectrum pharmacological properties, including anticancer effects against various tumor types . The specific interactions of this compound with cellular targets are currently under investigation, with preliminary data suggesting potential interactions with enzymes involved in cell division and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamideContains a tetrazole moiety but lacks the benzimidazole ringFocuses on thiol interactions
Indole-3-acetic acidFeatures an indole ring without a tetrazolePrimarily involved in plant growth regulation

Case Studies and Research Findings

Recent studies have highlighted the efficacy of benzimidazole derivatives in treating various cancers. For example, Yadav et al. synthesized several 2-substituted benzimidazole derivatives that demonstrated promising anticancer activity against different cancer cell lines . Moreover, compounds similar to this compound have shown significant antibacterial properties, indicating a broad spectrum of biological activity beyond just anticancer effects.

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